Welcome to the BenchChem Online Store!
molecular formula C12H10FNO4S B8719651 3-Carboxymethylsulfinyl-7-fluoro-1-methyl-4-quinolone CAS No. 591781-23-6

3-Carboxymethylsulfinyl-7-fluoro-1-methyl-4-quinolone

Cat. No. B8719651
M. Wt: 283.28 g/mol
InChI Key: ZZPPBOZMYYMVQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06861528B2

Procedure details

50% hydrogen peroxide (57 ml, 33.6 mg, 0.988 mmol) was added to a solution of 3-carboxymethylthio-7-fluoro-1-methyl-4-quinolone (4) in acetic acid (3.6 ml) at 60° C. and the mixture was stirred at 55° C. for 4 h. The hot mixture was diluted with water (12 ml) and cooled to 0° C. A white solid that precipitated was filtered off and dried under high vacuum. The yield of 3-Carboxymethylsulfinyl-7-fluoro-1-methyl-4-quinolone was 185 mg (72.7%) (5).
Quantity
57 mL
Type
reactant
Reaction Step One
Name
3-carboxymethylthio-7-fluoro-1-methyl-4-quinolone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1]O.[C:3]([CH2:6][S:7][C:8]1[C:17](=[O:18])[C:16]2[C:11](=[CH:12][C:13]([F:19])=[CH:14][CH:15]=2)[N:10]([CH3:20])[CH:9]=1)([OH:5])=[O:4]>C(O)(=O)C.O>[C:3]([CH2:6][S:7]([C:8]1[C:17](=[O:18])[C:16]2[C:11](=[CH:12][C:13]([F:19])=[CH:14][CH:15]=2)[N:10]([CH3:20])[CH:9]=1)=[O:1])([OH:5])=[O:4]

Inputs

Step One
Name
Quantity
57 mL
Type
reactant
Smiles
OO
Name
3-carboxymethylthio-7-fluoro-1-methyl-4-quinolone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)CSC1=CN(C2=CC(=CC=C2C1=O)F)C
Name
Quantity
3.6 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
12 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 55° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
CUSTOM
Type
CUSTOM
Details
A white solid that precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(=O)(O)CS(=O)C1=CN(C2=CC(=CC=C2C1=O)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.